molecular formula C6H3Cl2N3 B1437973 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE CAS No. 76574-36-2

4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Cat. No. B1437973
CAS RN: 76574-36-2
M. Wt: 188.01 g/mol
InChI Key: WTCXSVBJUSNPOI-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 76574-36-2 . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

4,6-Dichloro-2-methylpyrimidine, is prepared using organolithium reagents . It undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Molecular Structure Analysis

The molecular weight of this compound is 188.02 . The InChI code is 1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3 .


Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 114-115°C .

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-2-methylpyrimidine is a key intermediate in synthesizing anticancer drugs like dasatinib. Its synthesis involves a process starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride. Optimal synthesis conditions have been extensively researched to improve yield and efficiency (Guo Lei-ming, 2012).

Derivative Synthesis

In the synthesis of various pyrimidine derivatives, 4,6-Dichloro-2-(methylthio)pyrimidine has been used as a precursor. These derivatives have been fully characterized, indicating the compound's versatility in forming different chemical structures (A. Kalogirou & P. Koutentis, 2019).

Key Intermediate for Vitamin B1 Synthesis

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile serves as an intermediate in the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, crucial for Vitamin B1 production. Two scalable processes have been developed for this synthesis, highlighting the compound's importance in vitamin production (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of pyrimidine derivatives, including those derived from this compound, have been thoroughly investigated. These studies include X-ray diffraction, FT-IR, NMR, and UV-vis spectroscopy, providing valuable insights into the compound's properties and potential applications (Marina Tranfić et al., 2011).

Thermochemical Studies

Thermochemical studies have been conducted on various dichloromethylpyrimidine isomers, including 4,6-dichloro-2-methylpyrimidine. These studies involve determining standard molar enthalpies of formation and vaporization, contributing to a better understanding of the compound's physical and chemical properties (P. Szterner et al., 2016).

Synthesis of Novel Compounds

Research on this compound has led to the synthesis of novel compounds with potential antibacterial properties. This demonstrates the compound's role in developing new pharmaceutical agents (M. Rahimizadeh et al., 2011).

Application in Explosive Industries

This compound has applications in the synthesis of compounds used in the explosive industry. The development of economic processes for its production has been a subject of research, indicating its significance in industrial applications (R. Patil et al., 2008).

Safety and Hazards

The safety information for 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile indicates that it is a warning substance with GHS07 pictograms . It may cause skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it is involved in the synthesis of pharmaceutical compounds like Dasatinib, which is used in cancer treatment . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which facilitate its binding to active sites of enzymes and receptors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition leads to the disruption of signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings are essential for determining the safe and effective dosage of this compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall pharmacokinetics and pharmacodynamics. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its precise biological effects.

properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXSVBJUSNPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661763
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76574-36-2
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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